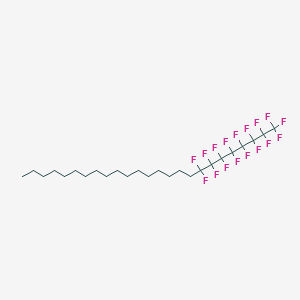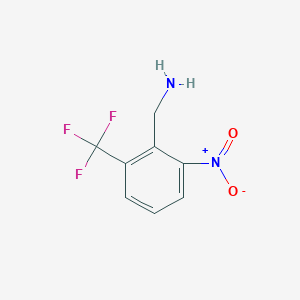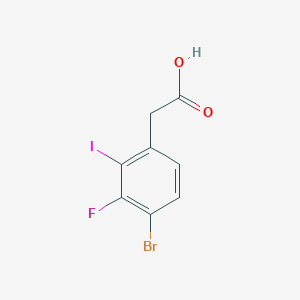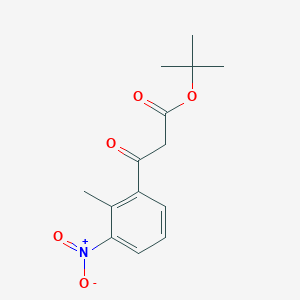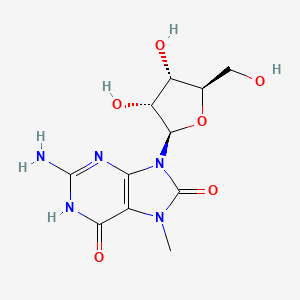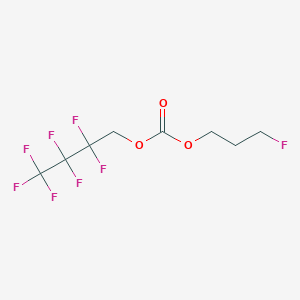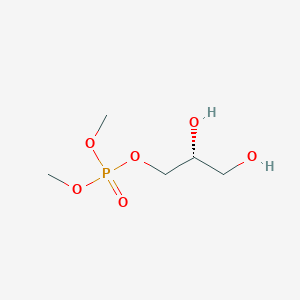
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, is a chemical compound that belongs to the class of phosphate esters. These esters are derivatives of phosphoric acid where one or more of the hydrogen atoms are replaced by organic groups. This particular compound is characterized by the presence of a 2,3-dihydroxypropyl group and two methyl groups attached to the phosphate moiety. Phosphate esters play a crucial role in various biological processes and are widely used in industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, typically involves the esterification of phosphoric acid with the appropriate alcohol. One common method is the reaction of phosphoric acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of phosphate esters can be achieved through continuous processes that involve the use of large-scale reactors. The esterification reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
化学反応の分析
Types of Reactions
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.
Major Products Formed
Hydrolysis: Phosphoric acid and 2,3-dihydroxypropyl alcohol.
Oxidation: Higher oxidation state phosphoric acid derivatives.
Substitution: New esters or other functionalized derivatives.
科学的研究の応用
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, has a wide range of applications in scientific research:
作用機序
The mechanism of action of phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, involves its ability to participate in phosphorylation reactions. The compound can donate its phosphate group to various substrates, thereby modifying their chemical properties and biological activities. This process is essential in cellular signaling pathways and energy transfer mechanisms .
類似化合物との比較
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, can be compared with other phosphate esters such as:
Phosphoric acid, monoethyl ester: Similar in structure but with different alkyl groups.
Phosphoric acid, diethyl ester: Contains two ethyl groups instead of methyl groups.
Phosphoric acid, tripropyl ester: Contains three propyl groups, making it more hydrophobic.
Uniqueness
The uniqueness of this compound, lies in its specific structure, which imparts distinct chemical and physical properties. The presence of the 2,3-dihydroxypropyl group enhances its solubility in water and its reactivity in biochemical processes .
特性
CAS番号 |
565453-61-4 |
|---|---|
分子式 |
C5H13O6P |
分子量 |
200.13 g/mol |
IUPAC名 |
[(2R)-2,3-dihydroxypropyl] dimethyl phosphate |
InChI |
InChI=1S/C5H13O6P/c1-9-12(8,10-2)11-4-5(7)3-6/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChIキー |
KZHNRBUBHJMJDS-RXMQYKEDSA-N |
異性体SMILES |
COP(=O)(OC)OC[C@@H](CO)O |
正規SMILES |
COP(=O)(OC)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





